molecular formula C19H26N2O2 B10887085 [4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](2-methoxyphenyl)methanone

[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](2-methoxyphenyl)methanone

Cat. No.: B10887085
M. Wt: 314.4 g/mol
InChI Key: OHMNPSWJXCKBTD-UHFFFAOYSA-N
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Description

4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a cyclohexenylmethyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Cyclohexenylmethyl Group: The piperazine ring is then reacted with cyclohex-3-en-1-ylmethyl halide in the presence of a base to introduce the cyclohexenylmethyl group.

    Attachment of Methoxyphenyl Group: Finally, the methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexylmethyl)piperazin-1-ylmethanone
  • 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone
  • 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone

Uniqueness

The unique combination of the cyclohexenylmethyl group and the methoxyphenyl group in 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone provides distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of selective receptor ligands or catalysts.

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C19H26N2O2/c1-23-18-10-6-5-9-17(18)19(22)21-13-11-20(12-14-21)15-16-7-3-2-4-8-16/h2-3,5-6,9-10,16H,4,7-8,11-15H2,1H3

InChI Key

OHMNPSWJXCKBTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3CCC=CC3

Origin of Product

United States

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